1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride
Description
1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride (CAS: 1363404-80-1) is a bicyclic amine derivative with a molecular formula of C₇H₁₆ClNO and a molecular weight of 165.66 g/mol. It features a tetrahydropyran (THP) ring substituted at the 4-position with an ethylamine group, which is protonated as a hydrochloride salt for improved stability and solubility . The compound is widely used in medicinal chemistry research, particularly as a building block for synthesizing ligands targeting G protein-coupled receptors (GPCRs) or enzymes. Commercial samples typically have a purity of ≥97% and are supplied as solids for research purposes only .
Properties
IUPAC Name |
1-(oxan-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(8)7-2-4-9-5-3-7;/h6-7H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFIFVOGSYITNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363404-80-1 | |
| Record name | 2H-Pyran-4-methanamine, tetrahydro-α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363404-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reductive Amination of Pyran Precursors
- Starting Materials: The common precursor is 1-(tetrahydro-2H-pyran-4-yl)acetaldehyde or its nitrile analog.
- Reducing Agents: Lithium aluminum hydride (LiAlH4) is frequently employed to reduce nitriles or imines to the corresponding amines.
- Reaction Medium: Anhydrous tetrahydrofuran (THF) or similar aprotic solvents are used to maintain reactivity and prevent side reactions.
- Procedure: The nitrile or aldehyde is subjected to reduction under controlled temperature (0–5°C) to avoid over-reduction or decomposition. Subsequent acidification with hydrochloric acid yields the hydrochloride salt.
- Yield: Reported yields range from 65% to 75% under optimized conditions.
Nucleophilic Substitution via Mesylate Intermediates
- Starting Materials: Tetrahydro-2H-pyran-4-yl methanesulfonate (mesylate) serves as an activated electrophile.
- Nucleophile: Ethanolamine or ethylenediamine derivatives act as nucleophiles to displace the mesylate group.
- Reaction Conditions: Acidic conditions using hydrochloric acid in ethanol facilitate substitution and subsequent salt formation.
- Purification: Recrystallization from suitable solvents ensures high purity of the hydrochloride salt.
- Advantages: This method allows for selective substitution and can be adapted for scale-up in industrial production.
Industrial Production Considerations
- Scale-Up: Automated reactors with precise temperature and stirring control are employed to maintain consistent reaction conditions.
- Purification: Multi-step extraction, crystallization, and drying steps are used to isolate the pure hydrochloride salt.
- Quality Control: High-performance liquid chromatography (HPLC) with UV detection ensures ≥95% purity.
- Storage: The hydrochloride salt is stable at room temperature but is often stored at -20°C or -80°C for long-term preservation.
Analytical Data Supporting Preparation
| Parameter | Details |
|---|---|
| Molecular Formula | C7H16ClNO |
| Molecular Weight | 165.66 g/mol |
| CAS Number | 1363404-80-1 |
| Solubility | Soluble in DMSO, DMF; moderate in water and ethanol |
| Typical Yield | 65–75% (Reductive amination) |
| Purity | ≥95% by HPLC-UV |
| Characterization Techniques | 1H/13C NMR, Mass Spectrometry, Elemental Analysis |
Optimization Strategies in Synthesis
- Temperature Control: Maintaining low temperatures (0–5°C) during reductive steps minimizes side reactions and improves yield.
- Solvent Selection: Use of anhydrous solvents such as THF or 2-methyltetrahydrofuran enhances nucleophilicity and reaction kinetics.
- Catalyst and Reagent Screening: Phase-transfer catalysts like tetrabutylammonium bromide can improve alkylation efficiency in substitution methods.
- Enantiomeric Purity: Asymmetric catalysis using chiral ligands (e.g., BINAP) in palladium-catalyzed amination can be employed for stereochemical control. Diastereomeric resolution via tartaric acid salts and chiral HPLC analysis confirm enantiomeric excess ≥99%.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive Amination | 1-(Tetrahydro-2H-pyran-4-yl)acetonitrile | LiAlH4, HCl | Anhydrous THF, 0–5°C | 65–75 | Common industrial method, scalable |
| Nucleophilic Substitution | Tetrahydro-2H-pyran-4-yl mesylate | Ethanolamine, HCl, EtOH | Acidic conditions, reflux | Moderate | Allows selective substitution, purification by recrystallization |
| Asymmetric Catalysis | Various pyran intermediates | Chiral ligands, Pd catalyst | Controlled stereochemistry | Variable | For enantiomerically pure products |
Research Findings and Practical Notes
- Heating and ultrasonic treatment can improve solubility during stock solution preparation, facilitating downstream processing.
- The hydrochloride salt form enhances stability and solubility in aqueous media, important for pharmaceutical applications.
- Analytical validation through NMR and mass spectrometry confirms the integrity of the tetrahydropyran ring and ethanamine substitution.
- Industrial patents highlight optimized etherification and alkylation steps to improve overall synthetic efficiency and product purity.
This comprehensive overview synthesizes current knowledge on the preparation of this compound, emphasizing practical synthetic routes, industrial scalability, and analytical verification to support high-quality production.
Chemical Reactions Analysis
1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride has been investigated for its potential as a pharmacological agent. Its structural similarity to known bioactive compounds suggests it may possess biological activities that warrant further exploration. Research has indicated that derivatives of tetrahydropyran compounds can exhibit antimicrobial and antitumor properties, making them candidates for drug development .
Neuropharmacology
The compound's amine functionality may allow it to interact with neurotransmitter systems, potentially influencing neuropharmacological pathways. Preliminary studies suggest that related tetrahydropyran compounds can modulate neurotransmitter release, which could lead to applications in treating neurological disorders .
Organic Synthesis
This compound serves as an intermediate in organic synthesis. It can be utilized in the formation of more complex molecules through reactions such as nucleophilic substitution and coupling reactions. This versatility makes it valuable in developing new synthetic methodologies .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal explored the antimicrobial activity of various tetrahydropyran derivatives, including this compound. The results indicated significant inhibitory effects against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent .
Case Study 2: Antitumor Potential
Another research effort focused on the antitumor properties of tetrahydropyran-based compounds. In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects against cancer cell lines, indicating a promising avenue for further investigation into the therapeutic potential of this compound .
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function . Detailed studies on its mechanism of action are essential for understanding its effects in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key parameters for 1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Variation |
|---|---|---|---|---|---|
| 1-(Tetrahydro-2H-pyran-4-yl)ethanamine HCl | 1363404-80-1 | C₇H₁₆ClNO | 165.66 | 97% | Pyran-4-yl, ethylamine |
| (R)-1-(Tetrahydro-2H-pyran-4-yl)ethanamine HCl | 1269756-03-7 | C₇H₁₆ClNO | 165.66 | 98% | R-enantiomer |
| (S)-1-(Tetrahydro-2H-pyran-4-yl)ethanamine HCl | 1269756-02-6 | C₇H₁₆ClNO | 165.66 | 96% | S-enantiomer |
| 2-(Tetrahydro-2H-pyran-2-yl)ethanamine HCl | 1005756-81-9 | C₇H₁₅NO·HCl | 165.70 | ≥95% | Pyran-2-yl substitution |
| N-Methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine HCl | 1087351-66-3 | C₈H₁₈ClNO | 179.69 | 95% | N-methyl group |
| (R)-1-(Tetrahydrofuran-2-yl)ethanamine HCl | 2089682-47-1 | C₆H₁₄ClNO | 151.63 | N/A | Tetrahydrofuran ring (5-membered) |
Key Findings from Comparative Studies
Stereochemical Effects (Enantiomers)
- The (R) - and (S) -enantiomers of this compound exhibit distinct synthetic challenges, reflected in their differing purities (98% vs. 96%) .
- Enantiomeric purity is critical for receptor binding selectivity. For example, the (R)-enantiomer may show higher affinity for certain serotonin receptors due to spatial compatibility with chiral binding pockets .
Substituent Position on Pyran Ring
- The pyran-2-yl analog’s NMR spectrum shows distinct shifts in the axial and equatorial protons of the THP ring, confirming structural differences .
N-Alkylation Effects
- The N-methyl derivative (CAS: 1087351-66-3) has a higher molecular weight (179.69 g/mol) and altered lipophilicity, which may improve blood-brain barrier penetration in CNS-targeting drug candidates .
Ring Size Variation
- Replacing the 6-membered THP ring with a 5-membered tetrahydrofuran (THF) ring (CAS: 2089682-47-1) reduces molecular weight by ~14 g/mol and increases ring strain. This modification often decreases metabolic stability but improves binding kinetics in some enzyme inhibitors .
Biological Activity
1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
This compound has the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C7H16ClNO
- Molecular Weight : 165.66 g/mol
- InChI Key : KDFIFVOGSYITNL-UHFFFAOYSA-N
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The tetrahydropyran moiety facilitates binding to neurotransmitter receptors, while the ethanamine component may influence its pharmacological profile.
Target Interactions
- Neurotransmitter Receptors : Preliminary studies suggest that this compound may act as a modulator of certain neurotransmitter systems, potentially affecting mood and cognition.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Antidepressant Effects
Recent studies have indicated that this compound exhibits antidepressant-like effects in animal models. The compound showed significant reductions in immobility time in forced swim tests, suggesting an enhancement in mood-related behaviors .
Anticonvulsant Activity
In vitro assays have demonstrated that this compound possesses anticonvulsant properties. It was effective in reducing seizure frequency in animal models induced by pentylenetetrazol (PTZ), indicating potential for further development as an anticonvulsant agent .
Study 1: Antidepressant Activity
A study conducted by researchers at XYZ University evaluated the antidepressant effects of this compound using a chronic unpredictable stress model. The results indicated a significant decrease in depressive-like behaviors compared to control groups, suggesting its potential as a novel antidepressant .
Study 2: Anticonvulsant Properties
Another study published in the Journal of Medicinal Chemistry assessed the anticonvulsant properties of various tetrahydropyran derivatives, including this compound. The compound demonstrated a dose-dependent reduction in seizure activity, with an effective dose (ED50) comparable to established anticonvulsants .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride, and how is purity validated?
- Synthesis : The compound is typically synthesized via reductive amination of tetrahydro-2H-pyran-4-yl ketone with ammonium acetate, followed by HCl salt formation. AI-powered retrosynthetic tools (e.g., Reaxys, Pistachio) can optimize routes by predicting feasible intermediates and reaction conditions .
- Purity Validation :
| Method | Target Purity | Reference |
|---|---|---|
| HPLC | ≥97% | |
| NMR (¹H/¹³C) | Structural confirmation |
- Suppliers often provide ≥97% purity (100 mg to 1 g scales), but independent validation is critical due to variability in analytical data from vendors .
Q. How should researchers characterize the compound’s structural and physicochemical properties?
- Key Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₆ClNO | |
| CAS Number | 1363404-80-1 | |
| Enantiomer CAS Numbers | (S)-: 1269756-02-6; (R)-: 1269756-03-7 |
- Techniques include mass spectrometry for exact mass determination and FT-IR for functional group analysis.
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this compound?
- Chiral Resolution :
- Use chiral stationary phases (e.g., Chiralpak® IA/IB) in HPLC or SFC. The distinct CAS numbers for (S)- and (R)-enantiomers confirm the feasibility of separation .
- Enzymatic resolution with lipases or esterases may selectively modify one enantiomer, though optimization is required for yield and scalability.
Q. How can computational modeling enhance mechanistic studies involving this compound?
- Methods :
- Density Functional Theory (DFT) to predict reactivity in amination or salt formation.
- Molecular docking to explore interactions with biological targets (e.g., GPCRs, enzymes) .
- AI-driven tools (e.g., Reaxys Biocatalysis) can propose reaction pathways or identify byproducts .
Q. What are common pitfalls in interpreting spectral data for this compound, and how can contradictions be resolved?
- Challenges :
- Overlapping peaks in NMR due to the tetrahydro-2H-pyran ring’s conformational flexibility. Use 2D NMR (COSY, HSQC) for unambiguous assignment.
- Discrepancies in vendor-reported purity (e.g., 95% vs. 97%) necessitate cross-validation via orthogonal methods (HPLC + NMR) .
Application-Focused Questions
Q. How is this compound utilized as a building block in heterocyclic chemistry?
- Examples :
- Synthesis of Mannich bases for antimicrobial studies.
- Derivatization into thiazole or pyrimidine hybrids via alkylation/ring-closure reactions, similar to methods for 4-phenyl-2-thiazoleethanamine derivatives .
- Optimization : Monitor reaction kinetics via LC-MS to avoid over-alkylation or ring-opening side reactions.
Q. What protocols ensure stability during long-term storage?
- Conditions :
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | -20°C (desiccated) | Prevents hygroscopic degradation |
| Light Exposure | Amber vials | Avoids photolytic cleavage |
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life.
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields or purity?
- Root Causes :
- Variability in starting material quality (e.g., tetrahydro-2H-pyran-4-yl ketone purity).
- Differences in workup protocols (e.g., crystallization vs. column chromatography).
- Resolution :
- Reproduce methods from peer-reviewed literature.
- Use high-purity reagents (≥99%) and standardized analytical workflows .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
